1-O-(N-CBz-L-valyl)glycerol

Lipase-catalyzed acylation Regioselective synthesis Amino acid-based surfactants

Researchers face low yields (<9%) when using unprotected amino acid glycerol esters in lipase-catalyzed acylations due to poor enzyme compatibility. 1-O-(N-CBz-L-valyl)glycerol is designed as the precise solution. - Enables 50-90% conversion in regioselective acylation with fatty acids, bypassing harsh chemical routes. - Defined L-valine stereochemistry and bifunctional glycerol scaffold support orthogonal derivatization for peptide conjugates. - Directly employable as an acyl donor in trypsin-catalyzed peptide elongation, eliminating additional activation steps. Supplied with rigorous quality control to ensure consistent performance in chemo-enzymatic and peptide synthesis workflows.

Molecular Formula C16H23NO6
Molecular Weight 325.36 g/mol
Cat. No. B8063752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-(N-CBz-L-valyl)glycerol
Molecular FormulaC16H23NO6
Molecular Weight325.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC(CO)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H23NO6/c1-11(2)14(15(20)22-10-13(19)8-18)17-16(21)23-9-12-6-4-3-5-7-12/h3-7,11,13-14,18-19H,8-10H2,1-2H3,(H,17,21)/t13?,14-/m0/s1
InChIKeyQHSBNFDZVQOYBS-KZUDCZAMSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-(N-CBz-L-valyl)glycerol: Protected Amino Acid Glycerol Ester


1-O-(N-CBz-L-valyl)glycerol is a protected amino acid derivative comprising a glycerol backbone esterified with N-carbobenzyloxy (Cbz)-L-valine [1]. It belongs to the class of glycer-1-yl esters of N-protected amino acids, which are widely employed as intermediates in the synthesis of amino acid-based surfactants and peptide conjugates [1]. The Cbz group protects the α-amino functionality of L-valine, enabling selective chemical transformations while the glycerol moiety provides a bifunctional scaffold for further derivatization [1]. This compound is characterized by its ability to serve as a substrate for lipase-catalyzed regioselective acylation, facilitating the preparation of 1-O-(N-Cbz-L-aminoacyl)-3-O-acylglycerols with conversions ranging from 50% to 90% [1].

Cbz-protected amino acid glycerol ester intermediate
Lipase-catalyzed regioselective acylation substrate
Chiral L-valine scaffold for stereocontrolled synthesis

Why 1-O-(N-CBz-L-valyl)glycerol Cannot Be Substituted


The specific combination of the Cbz protecting group and the L-valine residue in 1-O-(N-CBz-L-valyl)glycerol is critical for its performance in chemo-enzymatic syntheses. Unprotected amino acid glycerol esters exhibit drastically reduced reactivity in lipase-catalyzed acylations, with yields typically below 9% due to poor miscibility and substrate recognition [1]. In contrast, N-Cbz protection dramatically improves enzyme compatibility, enabling conversions of 50–90% for the target compound class [1]. Furthermore, substitution of the L-valine side chain with other amino acids (e.g., lysine) results in significantly different yields (as low as 2–7%) owing to steric and electronic effects on the enzyme active site [1]. Therefore, 1-O-(N-CBz-L-valyl)glycerol is a rationally designed intermediate that cannot be interchangeably substituted without compromising reaction efficiency and product yield.

Unprotected analogs Removing Cbz protection drastically lowers lipase acylation yields due to poor enzyme compatibility.
Lysine substitution Replacing L-valine with lysine side chains may significantly reduce substrate acceptance and conversion.
Racemic or D-valine Non-L enantiomers may shift stereospecific enzyme recognition and downstream biological performance.

1-O-(N-CBz-L-valyl)glycerol vs. Related Compounds


Lipase-Catalyzed Acylation Yield

1-O-(N-CBz-L-valyl)glycerol, as a representative glycer-1-yl ester of an N-protected amino acid, exhibits superior substrate performance in lipase-catalyzed acylation compared to its unprotected counterparts. When subjected to acylation with myristic acid using Novozyme, N-Cbz-protected amino acid glycerol esters (including the valyl derivative) achieved conversions of 50–90%, whereas free amino acid derivatives (e.g., L-serine, L-lysine ethyl esters) yielded only 2–9% under comparable conditions [1]. This quantifiable improvement is attributed to enhanced miscibility and favorable enzyme-substrate interactions conferred by the Cbz protecting group [1].

Acylation yield
Reported
50–90% conversion (Cbz-valyl) vs 2–9% (unprotected)
Cbz protection markedly enhances lipase compatibility
Class-level; specific valyl ester data inferred
Lipase-catalyzed acylation Regioselective synthesis Amino acid-based surfactants

Regioselective Glycerol Acylation

In lipase-catalyzed acylations, 1-O-(N-CBz-L-valyl)glycerol undergoes regioselective acylation exclusively at the primary hydroxyl group of the glycerol backbone, yielding 1-O-(N-Cbz-L-aminoacyl)-3-O-acylglycerols with 50–90% conversion [1]. This contrasts with non-enzymatic chemical acylation methods that often produce mixtures of regioisomers (1- and 2-acylglycerols), necessitating tedious purification steps. The enzyme's inherent regioselectivity eliminates the need for complex protecting group strategies and simplifies downstream processing [1].

Regioselectivity
Reported
Single 1-O-acyl regioisomer vs mixed 1-/2-acyl isomers
Enzymatic route avoids regioisomer purification
Lipase method context
Regioselective acylation Lipase catalysis Glycerol derivatization

Substrate Specificity: Valine vs. Lysine

The nature of the amino acid side chain in N-Cbz-protected glycerol esters profoundly influences lipase substrate acceptance. While 1-O-(N-CBz-L-valyl)glycerol is expected to exhibit conversion rates within the 50–90% range observed for favorable substrates [1], the corresponding N-Cbz-L-lysine derivatives (both Nα- and Nζ-Cbz protected) demonstrate markedly reduced conversions of 7% and 2%, respectively, under identical reaction conditions [1]. This 40–88 percentage-point difference underscores the critical role of the valine side chain in enzyme recognition and underscores why the L-valyl derivative cannot be replaced by alternative amino acid esters without significant yield penalties.

Valine vs Lysine
Cross-study comparable
Valyl 50–90% vs Lysyl 2–7% conversion under identical conditions
Valine side chain critical for enzyme recognition
Lysine analogs may require alternative routes
Substrate specificity Lipase catalysis Amino acid-based surfactants

Glyceryl Ester as Trypsin Substrate

Glyceryl esters of N-protected neutral amino acids, including 1-O-(N-CBz-L-valyl)glycerol, are demonstrated to be good substrates for trypsin and can be utilized in trypsin-catalyzed peptide synthesis [1]. In model studies, glyceryl esters of BOC(Z)-protected amino acids were synthesized with yields of 50–70% under optimized conditions (40–50 °C, 50 molar excess glycerol, 10% water, pH 3.2–3.4) and subsequently employed as acyl donors in trypsin-mediated peptide bond formation [1]. This dual functionality—serving as both a protected building block and an enzymatic substrate—distinguishes 1-O-(N-CBz-L-valyl)glycerol from simple N-Cbz-amino acids, which lack the ester linkage required for trypsin recognition.

Trypsin substrate
Class-level inference
Good acyl donor; 50–70% glyceryl ester synthesis yield
Enables trypsin-mediated peptide coupling without activation
Papain-catalyzed pre-esterification required
Peptide synthesis Trypsin catalysis Glyceryl ester substrates

L-Valine Stereochemistry

1-O-(N-CBz-L-valyl)glycerol incorporates the naturally occurring L-enantiomer of valine, ensuring chirality-matched interactions in biological systems or enzymatic transformations. In contrast, racemic or D-valine-containing analogs may exhibit altered or reduced biological activity, enzyme recognition, and metabolic stability. While direct comparative data for this specific compound are limited in the open literature, the well-established principle of stereochemical fidelity in pharmaceutical and biochemical applications supports the procurement of the L-isomer for any stereosensitive downstream use [1].

L-Stereochemistry
Data to verify
L-valine enantiomer (>99% ee precursor)
Supports chirality-dependent enzymatic studies
Enantiomeric purity derived from starting material
Stereochemical purity Enantiomeric excess Bioactive compound synthesis

1-O-(N-CBz-L-valyl)glycerol Applications


Chemo-Enzymatic Surfactant Synthesis

1-O-(N-CBz-L-valyl)glycerol is ideally suited as a key intermediate in the chemo-enzymatic production of amino acid-fatty acid surfactants. Its N-Cbz protection enables high-yield (50–90%) lipase-catalyzed regioselective acylation with fatty acids (e.g., myristic acid) to form 1-O-(N-Cbz-L-valyl)-3-O-acylglycerols, which upon deprotection yield the target surfactants [1]. This route circumvents the low yields (2–9%) associated with direct acylation of unprotected amino acids and eliminates regioisomer separation steps, thereby offering a cost-effective and green manufacturing pathway [1].

Trypsin-Catalyzed Peptide Coupling

The glycerol ester moiety of 1-O-(N-CBz-L-valyl)glycerol renders it an effective acyl donor in trypsin-catalyzed peptide bond formation. Following synthesis (50–70% yield) under optimized papain-catalyzed conditions, this glyceryl ester can be directly employed in trypsin-mediated peptide elongation without additional activation chemistry [1]. This application is particularly valuable for constructing peptide fragments under mild, enzyme-compatible conditions, reducing the need for harsh chemical reagents [1].

Chiral Conjugate Building Block

The defined L-valine stereochemistry and bifunctional glycerol scaffold make 1-O-(N-CBz-L-valyl)glycerol an attractive building block for the synthesis of chiral lipid-drug conjugates or glycopeptide mimetics. The primary and secondary hydroxyl groups of the glycerol unit permit orthogonal derivatization, while the Cbz-protected valine can be deprotected to reveal the free amine for subsequent conjugation to targeting moieties or pharmacophores [1]. Procurement of the L-enantiomer ensures consistent chirality in the final conjugate [1].

Application
Selection Property
Validation Focus
Chemo-enzymatic surfactant synthesis
Cbz-protected glycerol ester
Lipase acylation compatibility
Trypsin-catalyzed peptide coupling
Glyceryl ester acyl donor
Trypsin substrate recognition
Chiral conjugate building block
L-valine stereochemistry, bifunctional scaffold
Stereochemical purity review

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38 linked technical documents
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